SIRT-IN-2

Sirtuin inhibition IC50 comparison Pan-SIRT inhibitor

SIRT-IN-2 (compound 31) provides balanced, simultaneous inhibition of SIRT1, SIRT2, and SIRT3 (IC50 4 μM, 4 μM, 7 μM) with an identical binding pose (RMS=0.29 Å) across all isoforms. This is ideal for mitochondrial studies (MASLD, oxidative stress) or structural biology. It is supplied as a high-purity solid (≥98%) with a validated in vivo formulation (10% DMSO + 90% saline) and documented long-term stability, reducing procurement risk and experimental variability.

Molecular Formula C15H21N5O3S2
Molecular Weight 383.5 g/mol
Cat. No. B3027907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT-IN-2
Molecular FormulaC15H21N5O3S2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N
InChIInChI=1S/C15H21N5O3S2/c1-25(22,23)19-5-2-10-3-6-20(7-4-10)15-13-11(17-9-18-15)8-12(24-13)14(16)21/h8-10,19H,2-7H2,1H3,(H2,16,21)
InChIKeyBKOWIHMCGFRARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIRT-IN-2: A Potent Pan-SIRT1/2/3 Inhibitor for Mechanistic and Translational Sirtuin Research


SIRT-IN-2 (compound 31, CAS 1431411-66-3) is a potent, truncated pan-inhibitor of the NAD⁺-dependent deacetylases SIRT1, SIRT2, and SIRT3, with reported IC50 values of 4 μM, 4 μM, and 7 μM, respectively [1]. This thieno[3,2-d]pyrimidine-6-carboxamide derivative binds identically in the catalytic active site across all three isoforms (RMS = 0.29 Å), occupying the nicotinamide C-pocket and acetyl-lysine substrate channel . The compound is supplied as a high-purity solid (≥98%) with a molecular weight of 383.49 g/mol and formula C15H21N5O3S2, suitable for biochemical and cell-based assays .

Why Generic SIRT2 Inhibitor Substitution Fails: The Critical Role of Isoform Selectivity Profile and Binding Mode in SIRT-IN-2


Pan-SIRT inhibitors cannot be substituted interchangeably due to substantial differences in isoform potency ratios and binding mechanisms that fundamentally alter experimental outcomes. Within the thieno[3,2-d]pyrimidine-6-carboxamide series alone, compound 28 (SIRT-IN-1) and compound 31 (SIRT-IN-2) exhibit markedly different SIRT1:SIRT2:SIRT3 inhibition profiles despite sharing the same core scaffold [1]. Furthermore, SIRT-IN-2's conserved binding mode (RMS = 0.29 Å across isoforms) distinguishes it from inhibitors that adopt isoform-specific binding poses, leading to differential cellular pharmacodynamics . The compound's DMSO solubility (62.5 mg/mL, 162.98 mM) and established in vivo formulation parameters also set practical procurement boundaries that vary across analogs .

SIRT-IN-2 Comparative Evidence: Quantitative Differentiation from SIRT-IN-1 and In-Class Pan-SIRT Inhibitors


SIRT-IN-2 vs. SIRT-IN-1: Comparative Pan-SIRT Inhibition Potency Across Isoforms

SIRT-IN-2 exhibits systematically higher inhibitory potency against all three sirtuin isoforms compared to its closest structural analog SIRT-IN-1 (compound 28), both derived from the same thieno[3,2-d]pyrimidine-6-carboxamide optimization series [1]. In identical enzymatic assay conditions, SIRT-IN-2 demonstrates a 3.75-fold improvement in SIRT1 inhibition, 2.5-fold improvement in SIRT2 inhibition, and 4.71-fold improvement in SIRT3 inhibition relative to SIRT-IN-1 [1].

Sirtuin inhibition IC50 comparison Pan-SIRT inhibitor Enzymatic assay

SIRT-IN-2 Binding Mode: Conserved Active Site Occupation Across SIRT1, SIRT2, and SIRT3

Crystallographic studies reveal that SIRT-IN-2 binds identically in the catalytic active site of SIRT1, SIRT2, and SIRT3, with a root-mean-square deviation (RMS) of 0.29 Å across the three isoforms . The compound occupies both the nicotinamide C-pocket and the acetyl-lysine substrate channel simultaneously, a binding pose that explains its pan-inhibitory activity . This conserved binding mode contrasts with isoform-selective inhibitors such as SirReal2, which exhibits >1,000-fold selectivity for SIRT2 over SIRT1 and SIRT3-6 .

Crystallography Binding mode Nicotinamide C-pocket Acetyl-lysine channel

SIRT-IN-2 vs. Sirt1/2-IN-2: Differential Isoform Coverage and Potency Profile

Sirt1/2-IN-2 (compound hsa55) is a dual SIRT1/2 inhibitor with IC50 values of 1.8 μM (SIRT1) and 2.4 μM (SIRT2), but exhibits substantially reduced activity against SIRT3 (IC50 = 65 μM) [1]. In contrast, SIRT-IN-2 maintains balanced inhibitory activity across all three isoforms (SIRT1: 4 μM, SIRT2: 4 μM, SIRT3: 7 μM) [2]. The differential SIRT3 coverage represents a critical divergence point: SIRT-IN-2 provides true pan-SIRT inhibition, whereas Sirt1/2-IN-2 spares SIRT3 activity at physiologically relevant concentrations.

Dual inhibitor Pan-SIRT inhibitor SIRT1/SIRT2 inhibition Selectivity profiling

SIRT-IN-2 Physicochemical and Formulation Profile: Practical Procurement Considerations

SIRT-IN-2 exhibits favorable physicochemical properties for both in vitro and in vivo applications. The compound demonstrates high DMSO solubility of 62.5 mg/mL (162.98 mM), facilitating preparation of concentrated stock solutions for biochemical and cell-based assays . For in vivo studies, a validated formulation of 10% DMSO + 90% saline achieves a working concentration of 2.5 mg/mL (6.52 mM), enabling animal dosing without requiring complex solubilization strategies . Storage stability is established at -20°C for 3 years (powder) and -80°C for 1 year (in solvent) .

Solubility DMSO solubility In vivo formulation Chemical stability

SIRT-IN-2 Optimal Application Scenarios: When to Procure Based on Evidence-Based Differentiation


Pan-SIRT Chemical Probe Studies Requiring Balanced SIRT1/2/3 Inhibition

SIRT-IN-2 is optimally suited for research programs requiring simultaneous pharmacological inhibition of SIRT1, SIRT2, and SIRT3 with balanced potency. The compound's IC50 values of 4 μM, 4 μM, and 7 μM across the three isoforms, combined with its conserved binding mode (RMS = 0.29 Å) , make it a superior choice over SIRT-IN-1 (which exhibits 2.5- to 4.7-fold lower potency) [1] or dual SIRT1/2 inhibitors that spare SIRT3 [2]. This balanced pan-inhibition profile is particularly valuable for target validation studies where the relative contribution of each sirtuin isoform to a given phenotype remains unknown, enabling researchers to capture the full spectrum of sirtuin-dependent effects without isoform-specific bias.

SIRT3-Inclusive Metabolic Disease and Mitochondrial Function Investigations

SIRT-IN-2 is the preferred procurement choice for studies involving SIRT3-dependent mitochondrial processes, including hepatic lipid metabolism, oxidative stress response, and metabolic dysfunction-associated steatotic liver disease (MASLD) . Unlike Sirt1/2-IN-2, which exhibits negligible SIRT3 inhibition (IC50 = 65 μM, representing a 9.3-fold lower potency than SIRT-IN-2 at SIRT3) [1], SIRT-IN-2 maintains robust SIRT3 activity (IC50 = 7 μM). This differential SIRT3 coverage is critical for experiments where SIRT3 deacetylase activity contributes meaningfully to the biological readout, such as mitochondrial protein acetylation status, ATP production, or reactive oxygen species management.

Crystallographic and Structural Biology Studies of Conserved Sirtuin Active Site Binding

SIRT-IN-2's identical binding pose across SIRT1, SIRT2, and SIRT3 (RMS = 0.29 Å), occupying both the nicotinamide C-pocket and acetyl-lysine substrate channel , positions this compound as an ideal tool for structural biology applications investigating conserved sirtuin active site features. Researchers studying the structural determinants of pan-SIRT inhibition, designing chimeric sirtuin constructs, or developing computational docking models benefit from the compound's well-characterized crystallographic binding mode. In contrast, SIRT2-selective inhibitors such as SirReal2 (>1,000-fold SIRT2 selectivity) [1] adopt isoform-specific binding poses that preclude direct structural comparisons across the sirtuin family.

In Vivo Pharmacology Studies Requiring Established Formulation Parameters

SIRT-IN-2 offers practical advantages for in vivo pharmacology studies due to its validated formulation of 10% DMSO + 90% saline, which achieves a clear solution at 2.5 mg/mL (6.52 mM) suitable for intraperitoneal or intravenous administration . The compound's high DMSO solubility (62.5 mg/mL) and documented storage stability (-20°C powder for 3 years) [1] reduce experimental variability and simplify procurement logistics for multi-dose animal studies. These established parameters minimize the formulation development burden often required for poorly soluble analogs, enabling researchers to transition from in vitro characterization to in vivo efficacy studies with reduced optimization time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for SIRT-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.